3-(Perfluoropentyl)-5-methylpyrazole
Overview
Description
3-(Perfluoropentyl)-5-methylpyrazole is a useful research compound. Its molecular formula is C9H5F11N2 and its molecular weight is 350.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Synthesis and Characterization
Pyrazole compounds, including derivatives like 3-(Perfluoropentyl)-5-methylpyrazole, are often investigated for their synthesis and structural characteristics. Studies have demonstrated methods for synthesizing pyrazole derivatives, emphasizing the importance of such compounds in developing new materials and chemicals with specific desired properties, such as magnetic behavior and structural specificity (Hoedt & Reedijk, 1981).
Corrosion Inhibition
Research on pyrazole derivatives has shown their effectiveness as corrosion inhibitors, protecting metals in acidic environments. This application is critical in industrial settings to extend the lifespan of metal components and structures. Studies reveal that compounds like bipyrazolic type organic compounds are efficient inhibitors, providing insights into the development of new, more effective corrosion inhibitors (Chetouani et al., 2005).
Medicinal Chemistry
In the realm of medicinal chemistry, pyrazole derivatives are explored for their therapeutic potential. For example, research into the anticonvulsant activity of 3-aminopyrroles, which share a structural resemblance with pyrazoles, highlights the ongoing search for new medications with better efficacy and fewer side effects (Unverferth et al., 1998).
Organic Synthesis and Catalysis
The synthesis of 3-trifluoromethylpyrazole derivatives underscores the utility of pyrazole compounds in organic synthesis, serving as intermediates for further chemical transformations. Such research facilitates the discovery of new reaction pathways and the development of novel compounds for various applications (Li et al., 2013).
Antimicrobial and Antifungal Applications
Novel halopyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of pyrazole derivatives in combating infections and diseases caused by bacteria and fungi. Such studies are crucial for the development of new antibiotics and antifungal agents (Siddiqui et al., 2013).
Properties
IUPAC Name |
5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F11N2/c1-3-2-4(22-21-3)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJLQBSULGRRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F11N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380003 | |
Record name | 3-(Perfluoropentyl)-5-methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82633-43-0 | |
Record name | 3-(Perfluoropentyl)-5-methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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